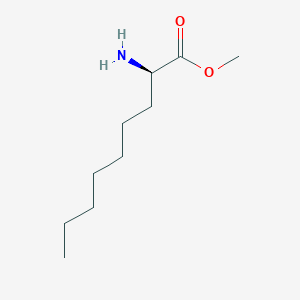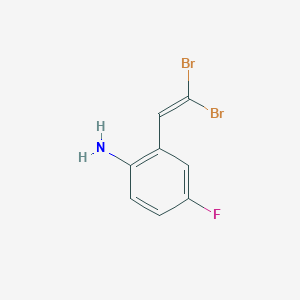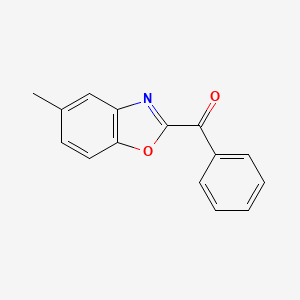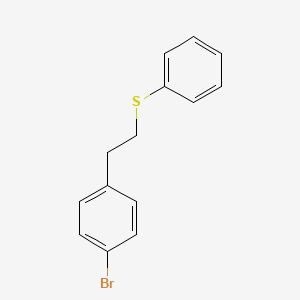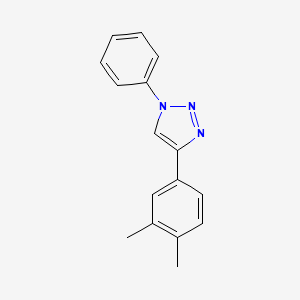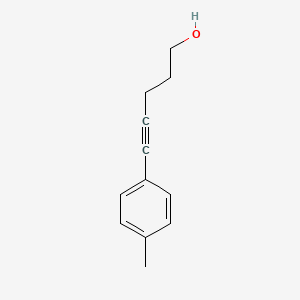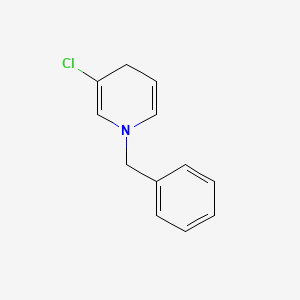
5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole is a compound of significant interest in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of difluoromethylation reagents to introduce the difluoromethylidene group onto a pyrazole ring. The reaction conditions often include the use of catalysts, such as copper complexes, and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the difluoromethylidene group.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluoromethylidene-oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets. The difluoromethylidene group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include modulation of enzyme activity and interaction with cellular receptors, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole include other difluoromethylidene-substituted pyrazoles and diphenyl-substituted pyrazoles. These compounds share structural similarities but may differ in their chemical reactivity and applications .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties. The presence of both difluoromethylidene and diphenyl groups enhances its potential for diverse applications in scientific research and industry .
Properties
CAS No. |
89210-58-2 |
|---|---|
Molecular Formula |
C16H12F2N2 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
5-(difluoromethylidene)-3,3-diphenyl-4H-pyrazole |
InChI |
InChI=1S/C16H12F2N2/c17-15(18)14-11-16(20-19-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
WQGMLPYQJDKKII-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(F)F)N=NC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)

![Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14136184.png)

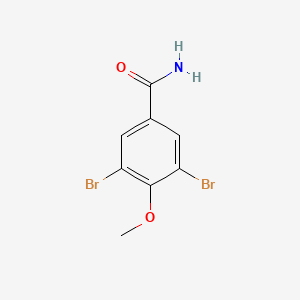
![3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B14136201.png)
